Acide gallique monohydraté

Vue d'ensemble

Description

Applications De Recherche Scientifique

Gallic acid (hydrate) has a wide range of applications in scientific research:

Mécanisme D'action

Target of Action

Gallic acid monohydrate is a phenolic acid that has significant importance due to its antioxidant and anti-cancer activities . It primarily targets the cell cycle, proliferation, migration, and expression of programmed death-ligand 1 (PD-L1) . These targets play a crucial role in the progression of tumors .

Mode of Action

Gallic acid monohydrate interacts with its targets by inducing uncontrolled cell cycle, proliferation, migration, and expression of PD-L1 . This interaction results in changes that aid in the progression of tumors . Additionally, it has been suggested that the gastroprotective activity of gallic acid may be related to antioxidant properties, immunomodulatory markers, Hsp70 and Bcl-2-associated X protein, and inhibition of mitochondrial apoptosis .

Biochemical Pathways

Gallic acid is formed from 3-dehydroshikimate by the action of the enzyme shikimate dehydrogenase to produce 3,5-didehydroshikimate . This compound then aromatizes . In metabolic disorders, gallic acid inhibits diet-induced hyperglycemia and hypertriglyceridemia, reduces the size of adipocytes, and protects pancreatic β-cells by inducing the expression of peroxisome proliferator-activated receptor-γ (PPAR-γ), a nuclear transcription factor that induces differentiation and insulin sensitivity in adipocytes .

Pharmacokinetics

Gallic acid exhibits slower absorption into the bloodstream, yielding less values of area under concentration–time curve as well as lower maximum blood concentration (Cmax) in myocardial infarcted rats than those in normal rats . Significant prolonged T1/2 and MRT as well as decreased CL were also registered in myocardial infarcted rats . Its pharmacokinetic features such as low absorption, poor bioavailability, and rapid elimination severely restrict its use .

Result of Action

The molecular and cellular effects of gallic acid’s action include antioxidant and anti-cancer activities . It can prevent cancer progression, cell invasion, and metastasis by targeting molecular pathways . It also has potent therapeutic effects on the non-steroidal anti-inflammatory drug (NSAID)-induced gastric mucosal damage by preventing oxidative stress and inhibiting the activation of the mitochondrial pathway of apoptosis in gastric mucosal cells .

Action Environment

The action, efficacy, and stability of gallic acid are influenced by environmental factors. For instance, hydration/dehydration behavior is very dependent on relative humidity and phase purity . Moreover, gallic acid monohydrate is easily hygroscopic in humid air .

Analyse Biochimique

Biochemical Properties

Gallic acid monohydrate plays a crucial role in various biochemical reactions. It is involved in the synthesis of plant hydrolysable tannins and acts as a primary anti-inflammatory and cardio-protective agent. The compound interacts with several enzymes, proteins, and other biomolecules. For instance, shikimate dehydrogenase, an enzyme in the shikimate pathway, is essential for the production of gallic acid monohydrate. This enzyme catalyzes the dehydrogenation of 3-dehydroshikimate to produce gallic acid monohydrate . Additionally, gallic acid monohydrate can interact with proteins through hydrogen bonding and hydrophobic interactions, influencing their structure and function.

Cellular Effects

Gallic acid monohydrate exerts various effects on different cell types and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, gallic acid monohydrate can modulate the expression of genes involved in oxidative stress response, apoptosis, and inflammation. It also affects cell signaling pathways such as the NF-κB and MAPK pathways, leading to changes in cell proliferation, differentiation, and survival . Furthermore, gallic acid monohydrate can alter cellular metabolism by affecting the activity of key metabolic enzymes and pathways.

Molecular Mechanism

The molecular mechanism of action of gallic acid monohydrate involves several binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Gallic acid monohydrate can bind to proteins and enzymes, altering their activity and function. For instance, it has been shown to inhibit the activity of certain enzymes involved in inflammation and oxidative stress, such as cyclooxygenase and lipoxygenase . Additionally, gallic acid monohydrate can modulate gene expression by interacting with transcription factors and signaling molecules, leading to changes in the expression of genes involved in various cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of gallic acid monohydrate can change over time. The compound’s stability and degradation are important factors to consider. Gallic acid monohydrate is relatively stable under normal laboratory conditions, but it can degrade over time, especially when exposed to light and heat . Long-term studies have shown that gallic acid monohydrate can have sustained effects on cellular function, including prolonged antioxidant and anti-inflammatory activities. The extent and duration of these effects can vary depending on the experimental conditions and the specific cell type or tissue being studied.

Dosage Effects in Animal Models

The effects of gallic acid monohydrate can vary with different dosages in animal models. Studies have shown that low to moderate doses of gallic acid monohydrate can have beneficial effects, such as reducing oxidative stress and inflammation, and improving cardiovascular health . At high doses, gallic acid monohydrate can exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity. The threshold for these effects can vary depending on the animal model and the specific experimental conditions.

Metabolic Pathways

Gallic acid monohydrate is involved in several metabolic pathways, including the shikimate pathway, which is essential for the synthesis of aromatic amino acids and other secondary metabolites. The compound interacts with enzymes such as shikimate dehydrogenase and 3-dehydroshikimate dehydratase, influencing the metabolic flux and levels of metabolites in these pathways . Additionally, gallic acid monohydrate can affect the activity of other metabolic enzymes, leading to changes in the overall metabolic profile of cells and tissues.

Transport and Distribution

Within cells and tissues, gallic acid monohydrate is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, influencing its localization and accumulation. For example, gallic acid monohydrate can be transported across cell membranes by specific transporters, such as the monocarboxylate transporter family . Once inside the cell, it can bind to proteins and other biomolecules, affecting its distribution and activity.

Subcellular Localization

The subcellular localization of gallic acid monohydrate can influence its activity and function. The compound can be found in various cellular compartments, including the cytoplasm, nucleus, and mitochondria . Its localization is often determined by targeting signals and post-translational modifications that direct it to specific organelles. For instance, gallic acid monohydrate can accumulate in the mitochondria, where it exerts its antioxidant effects by scavenging reactive oxygen species and protecting mitochondrial function.

Méthodes De Préparation

Voies de synthèse et conditions de réaction : L'acide gallique peut être synthétisé par l'hydrolyse des gallotanins, que l'on trouve dans des plantes comme Terminalia bellirica. L'hydrolyse peut être effectuée en milieu acide ou alcalin . Une autre méthode implique l'utilisation d'une chromatographie sur colonne de résine macroporeuse suivie d'une chromatographie liquide haute performance préparative (HPLC) pour isoler et purifier l'acide gallique .

Méthodes de production industrielle : Dans les milieux industriels, l'acide gallique est souvent produit par l'hydrolyse des tannins extraits de sources végétales. Le processus consiste à chauffer les tannins avec de l'acide sulfurique, ce qui les décompose en acide gallique et en glucose .

Types de réactions :

Substitution : Les groupes hydroxyles de l'acide gallique peuvent participer à des réactions d'estérification avec des alcools pour former des esters.

Réactifs et conditions courants :

Agents oxydants : Acide arsénique, permanganate, persulfate, iode.

Agents réducteurs : L'acide gallique lui-même agit comme un agent réducteur.

Conditions d'estérification : Estérification azéotropique ou méthode de Fischer utilisant de l'alcool et de l'acide chlorhydrique.

Produits principaux :

Acide ellagique : Formé par oxydation.

Pyrogallol : Formé par décarboxylation à haute température.

4. Applications de la recherche scientifique

L'acide gallique (hydraté) a un large éventail d'applications dans la recherche scientifique :

Chimie : Utilisé comme antioxydant standard pour déterminer la teneur en phénols des extraits végétaux.

Biologie : Étudié pour son activité de piégeage des radicaux libres et sa capacité à inhiber la peroxydation lipidique.

Médecine : Enquête sur ses propriétés anticancéreuses, anti-inflammatoires et antimicrobiennes

5. Mécanisme d'action

L'acide gallique exerce ses effets par divers mécanismes :

Activité antioxydante : Il piège les radicaux libres et inhibe la peroxydation lipidique.

Activité anti-inflammatoire : Il réduit la libération de cytokines et de chimiokines inflammatoires en modulant les voies de signalisation MAPK et NF-κB.

Activité anticancéreuse : Il induit l'apoptose dans les cellules cancéreuses par la génération d'espèces réactives de l'oxygène (ROS) et la régulation des protéines apoptotiques.

Composés similaires :

Acide benzoïque : Un acide carboxylique aromatique simple possédant des propriétés antimicrobiennes.

Phénol : Un groupe hydroxyle lié à un cycle benzénique, connu pour ses propriétés antiseptiques.

Pyrogallol : Un trihydroxybenzène similaire à l'acide gallique mais sans le groupe carboxyle.

Unicité de l'acide gallique : L'acide gallique est unique en raison de ses trois groupes hydroxyle et d'un groupe carboxyle, qui confèrent de fortes propriétés antioxydantes. Sa capacité à subir diverses réactions chimiques et son large éventail d'applications dans différents domaines en font un composé polyvalent .

Comparaison Avec Des Composés Similaires

Benzoic Acid: A simple aromatic carboxylic acid with antimicrobial properties.

Phenol: A hydroxyl group attached to a benzene ring, known for its antiseptic properties.

Pyrogallol: A trihydroxybenzene similar to gallic acid but without the carboxyl group.

Uniqueness of Gallic Acid: Gallic acid is unique due to its three hydroxyl groups and one carboxyl group, which confer strong antioxidant properties. Its ability to undergo various chemical reactions and its wide range of applications in different fields make it a versatile compound .

Activité Biologique

Gallic acid monohydrate (GAM) is a naturally occurring polyphenolic compound found in various plants, fruits, and medicinal herbs. Its diverse biological activities have garnered significant attention in pharmacological research, particularly for its potential therapeutic applications. This article provides a comprehensive overview of the biological activities of gallic acid monohydrate, including its antioxidant, antimicrobial, anticancer, anti-inflammatory, and neuroprotective effects.

Antioxidant Activity

Gallic acid exhibits potent antioxidant properties, primarily through its ability to scavenge free radicals and enhance the body's antioxidant defense mechanisms. Research indicates that GAM can significantly increase the activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD) and catalase, thereby reducing oxidative stress in various biological systems.

Table 1: Summary of Antioxidant Effects of Gallic Acid Monohydrate

| Study | Model | Findings |

|---|---|---|

| Rats | Increased SOD and catalase activity; reduced lipid peroxidation markers. | |

| Cell Lines | Enhanced antioxidant capacity in HepG2 cells under oxidative stress. |

Antimicrobial Activity

GAM has demonstrated significant antimicrobial effects against a variety of pathogens. Studies have shown that it can inhibit the growth of bacteria such as Staphylococcus aureus, Escherichia coli, and Salmonella spp. The minimum inhibitory concentration (MIC) values vary depending on the bacterial strain.

Table 2: Antimicrobial Efficacy of Gallic Acid Monohydrate

| Bacteria | MIC (mg/mL) | MBC (mg/mL) | Mechanism of Action |

|---|---|---|---|

| Shigella flexneri | 2 | 8 | Disruption of cell membranes and biofilm inhibition. |

| E. coli | 100-200 | Not specified | Inhibition of biofilm formation. |

Anticancer Activity

The anticancer potential of gallic acid monohydrate has been extensively studied, particularly in relation to various cancer cell lines. GAM has been shown to induce apoptosis in cancer cells through multiple pathways, including the activation of caspases and modulation of apoptotic gene expression.

Table 3: Cytotoxic Effects of Gallic Acid Monohydrate on Cancer Cell Lines

| Cell Line | IC50 (µg/mL) | Mechanism |

|---|---|---|

| A2780S | 19.39 | Apoptosis induction via caspase activation. |

| A2780CP | 35.59 | Synergistic effect with cisplatin. |

| HOSE6-3 | 49.32 | Minimal effect on normal ovarian cells. |

Anti-inflammatory Activity

GAM exhibits anti-inflammatory effects by modulating various inflammatory mediators. It has been shown to decrease levels of pro-inflammatory cytokines such as IL-6 and TNF-α in different models.

Table 4: Anti-inflammatory Effects of Gallic Acid Monohydrate

| Model | Findings |

|---|---|

| In vivo Rats | Dose-dependent reduction in IL-6 and TNF-α levels. |

| IPEC-J2 Cells | Decreased expression of TNF-α and IL-8 induced by LPS. |

Neuroprotective Effects

Recent studies suggest that GAM may have neuroprotective properties, potentially beneficial for conditions like Alzheimer's disease. It can inhibit metal-induced aggregation of proteins associated with neurodegenerative diseases.

Table 5: Neuroprotective Effects of Gallic Acid Monohydrate

| Study | Model | Findings |

|---|---|---|

| Mouse Model | Reduced aggregation of amyloid-beta proteins; improved cognitive function. |

Pharmacokinetics

The pharmacokinetic profile of gallic acid monohydrate varies under different physiological conditions. In a study involving myocardial infarction models, it was found that the absorption rate and bioavailability were significantly altered compared to normal conditions.

Table 6: Pharmacokinetic Parameters of Gallic Acid Monohydrate

| Condition | Cmax (μg/mL) | AUC (μg·h/mL) | T1/2 (h) |

|---|---|---|---|

| Normal Rats | 0.72 | Increased with dose; proportionality observed. | |

| Myocardial Infarction Rats | 0.32 | Decreased by 1.7-fold compared to normal rats. |

Propriétés

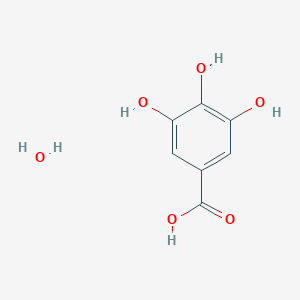

IUPAC Name |

3,4,5-trihydroxybenzoic acid;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6O5.H2O/c8-4-1-3(7(11)12)2-5(9)6(4)10;/h1-2,8-10H,(H,11,12);1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUTKPPDDLYYMBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1O)O)O)C(=O)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5995-86-8 | |

| Record name | 3,4,5-Trihydroxybenzoic acid hydrate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5995-86-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Gallic acid monohydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005995868 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | GALLIC ACID MONOHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/48339473OT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.